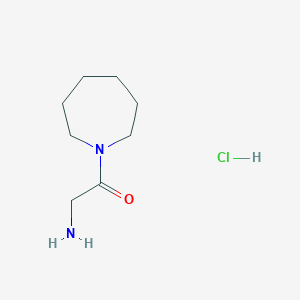
Fmoc-Gly-Gly-Gly-Gly
Vue d'ensemble
Description
“Fmoc-Gly-Gly-Gly-Gly” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
“Fmoc-Gly-Gly-Gly-Gly” is synthesized using Fmoc SPPS . It is preferred at the C-terminal of peptide fragments to be coupled in fragment condensation synthesis . Linkers of various lengths can be formed by coupling glycine residues together .Chemical Reactions Analysis
“Fmoc-Gly-Gly-Gly-Gly” enhances the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Gly-Gly-Gly-Gly” is a white to slight yellow to beige powder . The particle size distribution was derived from a deconvolution of the measured intensity autocorrelation function .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-Gly-Gly-Gly is utilized in SPPS , a method for chemically synthesizing peptides. In this process, the Fmoc group protects the amino group on the glycine residue during the assembly of the peptide chain . This compound helps in preventing premature reactions and side products, ensuring a high yield of the desired peptide sequence.
Antibody-Drug Conjugates (ADCs)
In pharmaceuticals, Fmoc-Gly-Gly-Gly-Gly serves as a lysosomally cleavable linker in ADCs . ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The linker releases the drug within the cancer cell, reducing systemic toxicity and improving therapeutic efficacy.
Supramolecular Gels
In material science, Fmoc-Gly-Gly-Gly-Gly is used to create supramolecular gels through a co-assembly process . These gels have potential applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix.
Bioconjugation
This tetrapeptide is involved in bioconjugation techniques, where it acts as a bridge between biomolecules, enabling the creation of complex structures for research and therapeutic purposes .
Hydrogel Formation
Fmoc-Gly-Gly-Gly-Gly contributes to the formation of hydrogels . These hydrogels can be tailored for specific applications, such as drug delivery systems, by controlling their physical properties like porosity and degradation rate.
Enhancing Synthetic Efficiency
In chemical synthesis, the compound is used to enhance synthetic efficiency by preventing aggregation and secondary structure formation during peptide assembly . This is crucial for synthesizing long or complex peptides that are prone to misfolding.
Mécanisme D'action
Target of Action
The primary target of Fmoc-Gly-Gly-Gly-Gly is the amine group . The compound, also known as Fluorenylmethyloxycarbonyl protecting group (Fmoc) , is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-Gly-Gly-Gly-Gly acts by protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
Its cleavage from the synthesized peptide is rapid, with the fmoc group having an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .
Result of Action
The result of Fmoc-Gly-Gly-Gly-Gly’s action is the successful synthesis of peptides with protected amine groups . This protection allows for the selective addition of other amino acids or compounds during peptide synthesis .
Action Environment
The action of Fmoc-Gly-Gly-Gly-Gly is influenced by the pH of the environment . As a base-labile group, it requires a basic environment for its removal . The choice of base, typically piperidine, can also influence the efficacy of the Fmoc group’s removal .
Safety and Hazards
When handling “Fmoc-Gly-Gly-Gly-Gly”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Avoid contact with skin, eyes, and clothing . It poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXACLWNQEOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678761 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Gly-Gly-Gly | |
CAS RN |
1001202-16-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Gly-Gly-Gly-Gly in the synthesis of Bivalirudin?
A1: Fmoc-Gly-Gly-Gly-Gly represents a tetrapeptide building block protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. In the synthesis of Bivalirudin, a potent anticoagulant peptide, this protected tetrapeptide plays a crucial role. [] The research abstract describes a novel solid-phase and liquid-phase combined method for synthesizing Bivalirudin. In this method, Fmoc-Gly-Gly-Gly-Gly is first reacted with a specific compound (referred to as "Formula V" in the abstract) to initiate the sequential addition of amino acids. This stepwise approach ultimately leads to the complete Bivalirudin peptide sequence. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



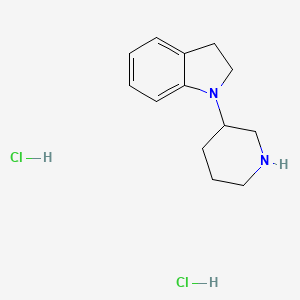
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

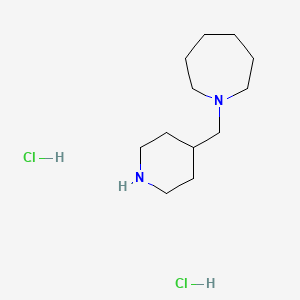

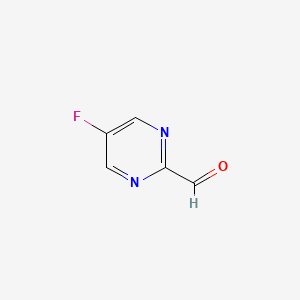
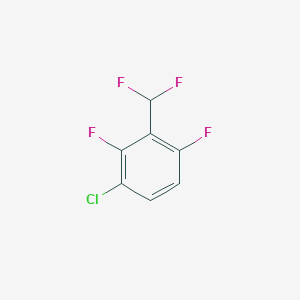
![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)
